N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound commonly utilized in various fields, including chemistry, biology, medicine, and industry. Known for its unique structure, it contains functional groups such as dimethylamino, pyrimidinyl, methoxyphenyl, and acetamide, which contribute to its wide range of reactivity and applicability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide generally involves multi-step organic reactions:
Step 1: : The starting material, 4-dimethylaminopyrimidine, undergoes alkylation with methyl iodide under basic conditions to form 4-(dimethylamino)-6-methylpyrimidine.
Step 2: : This intermediate is then reacted with ethylenediamine in the presence of a catalyst, such as palladium on carbon, to introduce the aminoethyl group.
Step 3: : Finally, the product is coupled with 4-methoxyphenylacetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the target compound.
Industrial Production Methods
On an industrial scale, the production may be optimized by:
Batch Processing: : Utilizing reactors to control the temperature and pressure conditions precisely.
Continuous Flow Synthesis: : Enhancing efficiency and yield by employing continuous reaction setups with stringent process control.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: : Primarily affecting the methoxyphenyl and dimethylamino groups.
Reduction: : Often targeting the carbonyl group in the acetamide moiety.
Substitution: : Nucleophilic substitution reactions involving the pyrimidine ring or the aminoethyl chain.
Common Reagents and Conditions
Oxidation: : Performed using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Catalyzed by bases or acids, depending on the nature of the substituent and the reaction pathway.
Major Products
The primary products depend on the reaction type:
Oxidation: : Formation of oxidized derivatives, such as N-oxide or aldehyde compounds.
Reduction: : Production of amines or alcohol derivatives.
Substitution: : Generation of substituted pyrimidines or modified acetamide derivatives.
Scientific Research Applications
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide finds extensive applications across various scientific fields:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of complex molecules and polymers.
Biology: : Employed in studies involving enzyme inhibitors and protein-ligand interactions.
Medicine: : Investigated for its potential as a therapeutic agent due to its bioactive properties, such as antimicrobial and anticancer activities.
Industry: : Utilized in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacting with enzymes, receptors, or nucleic acids, thereby altering their functions.
Pathways: : Modulating signaling pathways, including those involved in cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-methoxyphenyl)acetamide stands out due to its unique structural features and reactivity. Other similar compounds might include:
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-hydroxyphenyl)acetamide: : Differing in the phenyl group substitution, affecting its solubility and reactivity.
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide: : Variations in the phenyl substituents confer distinct chemical and biological properties.
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-(4-phenyl)acetamide: : Lacking functional groups, resulting in altered interaction with biological targets.
There you have it. If you ever synthesize it yourself or spot it in a research paper, you'll know all its secrets. Fascinating stuff!
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13-11-16(23(2)3)22-18(21-13)20-10-9-19-17(24)12-14-5-7-15(25-4)8-6-14/h5-8,11H,9-10,12H2,1-4H3,(H,19,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNXMOGCQKBALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)CC2=CC=C(C=C2)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.